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molecular formula C9H8N2O2 B1322806 Methyl 1H-Indazole-5-carboxylate CAS No. 473416-12-5

Methyl 1H-Indazole-5-carboxylate

Cat. No. B1322806
M. Wt: 176.17 g/mol
InChI Key: LPLOEZPPYOSNEW-UHFFFAOYSA-N
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Patent
US07199147B2

Procedure details

A solution of sodium nitrite (836 mg, 59.1 mmol) in water (2 ml) was added to a solution of methyl 4-amino-3-methylbenzoate (2.00 g, 12.1 mmol) in acetic acid (80 ml) at room temperature and stirred at room temperature for 5 hours. The reaction solution was concentrated and the resulting residue was diluted with chloroform and washed with a 5% aqueous sodium hydrogencarbonate solution and then a saturated aqueous sodium chloride solution. The organic layer was dried over anhydrous sodium sulfate and distilled under reduced pressure to remove the solvent, and the resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate=3/1) to obtain methyl 1H-indazole-5-carboxylate (645 mg, 30%).
Quantity
836 mg
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([O-])=O.[Na+].[NH2:5][C:6]1[CH:15]=[CH:14][C:9]([C:10]([O:12][CH3:13])=[O:11])=[CH:8][C:7]=1[CH3:16]>O.C(O)(=O)C>[NH:5]1[C:6]2[C:7](=[CH:8][C:9]([C:10]([O:12][CH3:13])=[O:11])=[CH:14][CH:15]=2)[CH:16]=[N:1]1 |f:0.1|

Inputs

Step One
Name
Quantity
836 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
2 g
Type
reactant
Smiles
NC1=C(C=C(C(=O)OC)C=C1)C
Name
Quantity
2 mL
Type
solvent
Smiles
O
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated
ADDITION
Type
ADDITION
Details
the resulting residue was diluted with chloroform
WASH
Type
WASH
Details
washed with a 5% aqueous sodium hydrogencarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate=3/1)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
N1N=CC2=CC(=CC=C12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 645 mg
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 30.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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